molecular formula C23H19ClN2O3S B12203788 5,5-Dibenzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]imidazolidine-2,4-dione

5,5-Dibenzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]imidazolidine-2,4-dione

Cat. No.: B12203788
M. Wt: 438.9 g/mol
InChI Key: TUQHUHOCSQNSMI-UHFFFAOYSA-N
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Description

5,5-Dibenzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes an imidazolidine-2,4-dione core, substituted with dibenzyl groups and a 5-chlorothiophen-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dibenzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]imidazolidine-2,4-dione typically involves multiple steps. One common approach includes the following steps:

    Formation of the imidazolidine-2,4-dione core: This can be achieved by the reaction of urea with a suitable diketone under acidic or basic conditions.

    Introduction of the dibenzyl groups: This step often involves the alkylation of the imidazolidine-2,4-dione core with benzyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the 5-chlorothiophen-2-yl moiety: This can be done through a nucleophilic substitution reaction, where the imidazolidine-2,4-dione derivative reacts with a chlorothiophene derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5,5-Dibenzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

5,5-Dibenzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]imidazolidine-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and infections.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5,5-Dibenzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5,5-Diphenylimidazolidine-2,4-dione: Similar in structure but lacks the chlorothiophene moiety.

    5,5-Dibenzylimidazolidine-2,4-dione: Similar but without the 5-chlorothiophen-2-yl group.

Uniqueness

The presence of the 5-chlorothiophen-2-yl moiety in 5,5-Dibenzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]imidazolidine-2,4-dione imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C23H19ClN2O3S

Molecular Weight

438.9 g/mol

IUPAC Name

5,5-dibenzyl-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C23H19ClN2O3S/c24-20-12-11-19(30-20)18(27)15-26-21(28)23(25-22(26)29,13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-12H,13-15H2,(H,25,29)

InChI Key

TUQHUHOCSQNSMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)N(C(=O)N2)CC(=O)C3=CC=C(S3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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